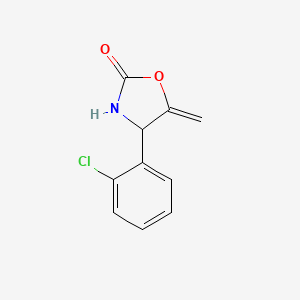
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The 4-(2-chlorophenyl) and 5-methylene substituents add unique chemical properties to the molecule, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- typically involves the reaction of 2-chlorobenzaldehyde with glycine to form an intermediate Schiff base This intermediate is then cyclized to form the oxazolidinone ring The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives with different functional groups, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl and methylene groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxazolidinone, 4-(2-chlorophenyl)-: Lacks the methylene group at the 5-position.
2-Oxazolidinone, 4-(2-bromophenyl)-5-methylene-: Similar structure but with a bromine atom instead of chlorine.
2-Oxazolidinone, 4-(2-fluorophenyl)-5-methylene-: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- is unique due to the presence of both the chlorophenyl and methylene groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
918423-09-3 |
|---|---|
Fórmula molecular |
C10H8ClNO2 |
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-5-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-6-9(12-10(13)14-6)7-4-2-3-5-8(7)11/h2-5,9H,1H2,(H,12,13) |
Clave InChI |
JZKQPHQABFIDLN-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(NC(=O)O1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)

![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)
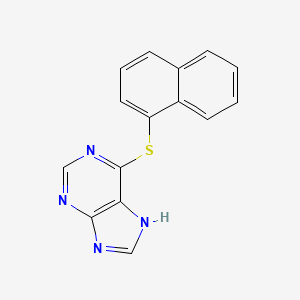

![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
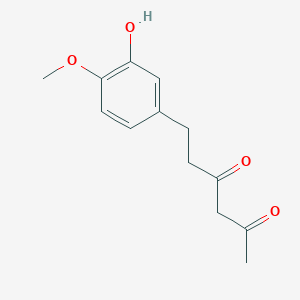
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
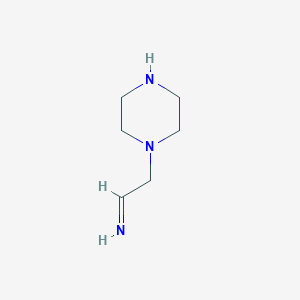
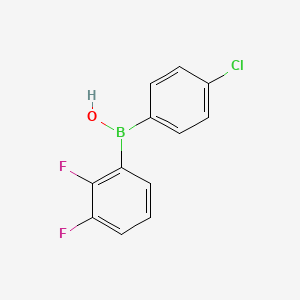
![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
